molecular formula C19H19NO5 B12456374 Methyl 4-(6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl)benzoate

Methyl 4-(6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl)benzoate

Cat. No.: B12456374
M. Wt: 341.4 g/mol
InChI Key: NPMHZSCKRZJQBV-UHFFFAOYSA-N
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Description

Methyl 4-(6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl)benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl)benzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated isoquinoline derivatives.

Scientific Research Applications

Methyl 4-(6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl)benzoate is unique due to its specific substitution pattern and the presence of both isoquinoline and benzoate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

methyl 4-(6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl)benzoate

InChI

InChI=1S/C19H19NO5/c1-23-16-8-13-10-18(21)20(11-14(13)9-17(16)24-2)15-6-4-12(5-7-15)19(22)25-3/h4-9H,10-11H2,1-3H3

InChI Key

NPMHZSCKRZJQBV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(C(=O)CC2=C1)C3=CC=C(C=C3)C(=O)OC)OC

Origin of Product

United States

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